molecular formula C5H9N3 B3021881 Histamine CAS No. 65592-96-3

Histamine

Cat. No.: B3021881
CAS No.: 65592-96-3
M. Wt: 111.15 g/mol
InChI Key: NTYJJOPFIAHURM-UHFFFAOYSA-N
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Scientific Research Applications

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYJJOPFIAHURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023125
Record name Histamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

209-210 °C @ 18 MM HG
Record name HISTAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER
Record name SID8139979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name HISTAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.
Record name Histamine
Source DrugBank
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Record name HISTAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM CHLOROFORM

CAS No.

51-45-6
Record name Histamine
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Record name Histamine [USAN]
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Record name Histamine
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Record name histamine
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Record name 1H-Imidazole-5-ethanamine
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Record name Histamine
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Record name 2-imidazol-4-ylethylamine
Source European Chemicals Agency (ECHA)
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Record name HISTAMINE
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Record name HISTAMINE
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Record name Histamine
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Melting Point

83-84 °C, 86 °C
Record name Histamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name HISTAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Histamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does histamine interact with its receptors and what are the downstream effects?

A1: this compound exerts its biological effects by binding to four known G protein-coupled receptors: H1R, H2R, H3R, and H4R. The specific downstream effects depend on the receptor subtype activated and the cell type involved. For example, this compound binding to H1R on smooth muscle cells leads to bronchoconstriction, while activation of H2R on parietal cells in the stomach stimulates gastric acid secretion []. [], [], [], [], [], [], [], []

Q2: Are there differences in the way this compound binds to its different receptor subtypes?

A2: Yes, while this compound binds to all four receptor subtypes, there are subtle differences in the binding pockets that can be exploited for drug development. For instance, Asp94 in transmembrane region 3 and Glu182 in transmembrane region 5 of the H4R are crucial for this compound binding []. Understanding these differences is key to designing selective this compound receptor antagonists.

Q3: Do this compound receptors play a role in cancer development?

A3: The role of this compound in cancer is complex and not fully understood. Research suggests this compound may influence tumor development differently depending on the cancer type. For example, this compound has been shown to regulate the growth of cholangiocarcinoma cells, with H3R/H4R activation leading to decreased tumor growth []. Further research is needed to elucidate the specific roles of this compound receptors in various cancers.

Q4: How is this compound metabolized in the body?

A4: this compound is metabolized primarily through two main pathways: N-methylation by this compound N-methyltransferase (HMT) and oxidative deamination by diamine oxidase (DAO) []. These pathways lead to the formation of N-methylthis compound and imidazoleacetic acid, respectively, which are then excreted in the urine.

Q5: Can the measurement of this compound metabolites in urine be used to diagnose allergic diseases?

A5: While urinary N-methylthis compound levels reflect this compound degradation, they are not reliable indicators of allergic disposition or asthma []. This is likely because localized this compound release, like in the airways, might not significantly impact systemic metabolite levels.

Q6: What is the role of mast cells in this compound release?

A6: Mast cells are major this compound storage sites and release this compound during allergic reactions [], []. When mast cells encounter allergens, they degranulate, releasing this compound and other mediators like tryptase, leading to allergic symptoms.

Q7: Can factors other than allergens trigger this compound release from mast cells?

A7: Yes, several other stimuli can induce mast cell degranulation and this compound release. These include physical stimuli like cold temperatures [], [], chemicals like compound 48/80 [], [], [], [], and neuropeptides like substance P [].

Q8: What determines the sedative properties of some antihistamines?

A8: The sedative side effects of certain antihistamines are primarily determined by their ability to cross the blood-brain barrier and block H1R in the central nervous system. Lipophilicity and molecular shape, reflected by LogD and IDDE values, are key factors influencing this ability []. Newer generation antihistamines are designed to have lower lipophilicity, reducing their penetration into the brain and minimizing sedation.

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